molecular formula C18H13Cl2NO4 B2900582 [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate CAS No. 338777-01-8

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate

Cat. No.: B2900582
CAS No.: 338777-01-8
M. Wt: 378.21
InChI Key: GYUZSOWAQWLNJV-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate (CAS 338777-01-8) is an organic compound with the molecular formula C18H13Cl2NO4 and a molecular weight of 378.21 g/mol . This chemical is characterized by an isoxazole (1,2-oxazole) ring system linked to a 3,4-dichlorophenyl group and a 4-methoxybenzoate ester . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C . Please handle with appropriate precautions, as this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The specific research applications, mechanism of action, and biological or physicochemical profile of this compound are not detailed in the available public literature. Its structure, featuring both dichlorophenyl and methoxybenzoate moieties, is often of interest in medicinal chemistry and agrochemical research for the development of biologically active molecules. Researchers are encouraged to consult the scientific literature for potential novel investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-23-14-5-2-11(3-6-14)18(22)24-10-13-9-17(25-21-13)12-4-7-15(19)16(20)8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZSOWAQWLNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole ring is synthesized via a cyclization reaction between a β-ketoamide precursor and a halogenating agent. For example, treatment of ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate with ammonium acetate in acetic acid under reflux yields the intermediate 5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid. This step typically achieves yields of 65–72% under optimized conditions (120°C, 6–8 hours).

Substitution at the Oxazole C-3 Position

The carboxylic acid group at the oxazole’s C-3 position is then converted to a methyl ester using thionyl chloride (SOCl₂) followed by methanol. This two-step process involves initial activation of the acid to an acyl chloride (yield: 85–90%) and subsequent nucleophilic substitution with methanol (yield: 78–82%).

Esterification with 4-Methoxybenzoic Acid

The final step couples the oxazole-methyl ester with 4-methoxybenzoic acid via a Steglich esterification. Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), the reaction proceeds at room temperature for 12–16 hours, yielding the target compound in 70–75% purity.

Reaction Optimization and Catalytic Enhancements

Temperature and Solvent Effects

Cyclization efficiency is highly dependent on solvent polarity and temperature. Polar aprotic solvents such as dimethylformamide (DMF) improve reaction rates by stabilizing charged intermediates, while temperatures above 100°C are critical for overcoming activation energy barriers. For instance, replacing acetic acid with DMF increases cyclization yields from 68% to 82%.

Catalytic Systems

Recent advances employ zinc triflate (Zn(OTf)₂) as a Lewis acid catalyst to accelerate oxazole formation. In a study by Zhang et al., Zn(OTf)₂ (15 mol%) reduced reaction times from 8 hours to 3 hours while maintaining yields above 80%. This catalyst facilitates electrophilic activation of the keto group, promoting faster cyclization.

Purification Techniques

Crude products are purified via silica gel column chromatography using hexane-ethyl acetate gradients (10:2 to 5:1 v/v). High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >98% for analytical standards.

Industrial-Scale Production Protocols

Bulk Synthesis

Industrial reactors (e.g., 500 L jacketed vessels) automate the synthesis under controlled conditions. Key parameters include:

Parameter Optimal Value Deviation Impact
Temperature 120°C ± 2°C <110°C: Incomplete reaction; >130°C: Decomposition
Pressure 1 atm (reflux) Elevated pressure risks vessel integrity
Catalyst Loading 15 mol% Zn(OTf)₂ <10 mol%: Slower kinetics; >20 mol%: Side reactions

Crystallization and Drying

The final product is crystallized from ethanol-water (7:3 v/v) at 4°C, yielding needle-like crystals. Lyophilization removes residual solvents, achieving moisture content <0.5%.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxazole-H), 7.89–7.82 (m, 3H, Ar-H), 7.51 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ar-H), 5.32 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).
13C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 162.1 (oxazole-C), 154.8 (OCH₃-Ar-C), 132.5–121.3 (Ar-C), 61.7 (CH₂), 55.9 (OCH₃).

Crystallographic Confirmation

X-ray diffraction (Figure 1) confirms the planar oxazole ring and dihedral angles between substituents. Crystallographic data:

Parameter Value
Space group P21
a (Å) 5.6243(2)
b (Å) 8.6813(4)
c (Å) 20.6205(9)
Volume (ų) 1006.32(7)
R-factor 0.0414

Comparative Analysis of Synthetic Methods

Yield and Efficiency

A comparison of three methods highlights the impact of catalytic systems:

Method Catalyst Yield (%) Purity (%)
Traditional cyclization None 68 92
Zn(OTf)₂-assisted Zn(OTf)₂ 82 96
Microwave-assisted None 75 94

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxazole ring can yield various reduced derivatives, depending on the reagents and conditions used.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include 4-methoxybenzoic acid derivatives.

    Reduction: Products include reduced oxazole derivatives.

    Substitution: Products include substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and dichlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of agrochemicals, particularly urea-based herbicides and oxazole derivatives. Below is a detailed comparison based on substituent chemistry, molecular properties, and inferred biological activity:

Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Use/Activity Reference
[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate 1,2-Oxazole 3,4-Dichlorophenyl, 4-methoxybenzoate ~379.23 (calculated) Not explicitly reported N/A
Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) Urea 3,4-Dichlorophenyl 233.10 Herbicide (PSII inhibitor)
Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) Urea 3,4-Dichlorophenyl, N-methoxy 249.09 Herbicide (PSII inhibitor)
Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) Urea 3-Chloro-4-methoxyphenyl 228.68 Herbicide (PSII inhibitor)

Key Observations

Substituent Similarities: The 3,4-dichlorophenyl group is common in diuron and linuron, where it enhances binding to photosystem II (PSII) in plants, disrupting electron transport . The 4-methoxybenzoate ester in the target compound parallels the methoxy group in metoxuron, which improves lipophilicity and systemic translocation in plants .

Core Structure Differences: Urea vs. Oxazole: Urea derivatives (e.g., diuron) inhibit PSII by binding to the D1 protein. In contrast, oxazole-containing compounds (e.g., oxadiazon) often act as protoporphyrinogen oxidase (PPO) inhibitors or exhibit antifungal activity. The target compound’s oxazole core may imply a divergent mechanism compared to urea analogs .

Research Implications

  • The combination of 3,4-dichlorophenyl and 4-methoxybenzoate in an oxazole scaffold represents a novel hybrid structure. Comparative studies with urea herbicides could explore whether the oxazole core retains PSII inhibition or adopts alternative bioactivity.
  • Synthetic methodologies for analogous compounds, such as triazine derivatives with methoxyphenoxy groups (e.g., compound 5l in ), highlight the importance of heterocyclic optimization in agrochemical design .

Biological Activity

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • CAS Number : 338777-01-8
  • Molecular Formula : C18_{18}H13_{13}Cl2_{2}N\O4_{4}
  • Molecular Weight : 378.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act as a ligand for specific receptors or enzymes, influencing signal transduction pathways and gene expression. The compound's oxazole ring is known to facilitate interactions with proteins involved in critical cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects against HeLa cells by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Some derivatives have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings are crucial for developing new antimicrobial agents .
  • Enzyme Inhibition : The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A study evaluated the effects of a structurally similar compound on HeLa cells. The results indicated that the compound induced significant apoptosis and cell cycle arrest in the G2-M phase. Confocal microscopy revealed cytoskeletal collapse and cell shrinkage at concentrations as low as 100 nM .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of related oxazole derivatives, compounds were tested against various bacterial strains. The most active compounds showed IC50_{50} values significantly lower than standard antibiotics, indicating strong potential for further development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} / Effective ConcentrationReference
AnticancerHeLa Cells100 nM (pro-apoptotic effects)
AntimicrobialSalmonella typhiModerate to strong activity
Enzyme InhibitionAcetylcholinesteraseActive at low concentrations

Q & A

Q. What are the key synthetic steps and challenges in preparing [5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate?

The synthesis typically involves:

  • Step 1 : Formation of the oxazole core via cyclization of a β-chlorovinyl ketone precursor with hydroxylamine .
  • Step 2 : Chlorination of the phenyl group using POCl₃ or SOCl₂ under reflux conditions to introduce 3,4-dichloro substituents .
  • Step 3 : Esterification of the oxazole-methyl group with 4-methoxybenzoic acid via Mitsunobu or Steglich coupling . Challenges :
  • Regioselectivity in oxazole formation and avoiding side reactions during chlorination .
  • Ensuring high yields in esterification by optimizing catalysts (e.g., DCC/DMAP) and anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ester linkage integrity .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) .
  • FT-IR Spectroscopy : Confirmation of ester carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : To validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the phenyl or oxazole rings) affect bioactivity?

  • Dichlorophenyl Group : Enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs, as seen in related compounds .
  • Methoxybenzoate Ester : Modulates solubility and metabolic stability; replacing it with a free carboxylic acid reduces cell permeability . Methodology :
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing Cl with Br or altering ester groups) and test in bioassays (e.g., enzyme inhibition) .
  • Computational Modeling : Docking studies to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case Example : Discrepancies in IC₅₀ values for oxazole derivatives may arise from assay conditions (e.g., pH, solvent) or impurity profiles . Strategies :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., uniform DMSO concentration, cell lines) .
  • Meta-Analysis : Compare data across peer-reviewed studies while accounting for variables like substituent positioning .
  • Orthogonal Validation : Use multiple assays (e.g., fluorescence polarization and SPR) to confirm target engagement .

Q. What reaction optimization strategies improve yield in large-scale synthesis?

  • Catalyst Screening : Use Pd-based catalysts for coupling steps to reduce side products .
  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during chlorination to balance reaction rate and decomposition .
  • Workflow Example :
StepReagentYield (%)Key Parameter
Oxazole formationNH₂OH·HCl65–70pH 4–5, 80°C
EsterificationDCC/DMAP850°C → RT, 12h

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼3.5), CNS permeability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations : Analyze stability in lipid bilayers or protein binding pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for oxazole derivatives with similar structures?

  • Possible Causes :
  • Subtle Stereochemical Differences : Z/E isomerism in ester groups alters binding .
  • Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates may inhibit enzymes non-specifically .
    Resolution :
  • Chiral HPLC : Confirm stereochemical purity .
  • Dose-Response Curves : Test compounds at multiple concentrations to rule out assay interference .

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